



Protocol for Impurity Profiling of 3-(2-Aminopropyl)phenol

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Compound of Interest		
Compound Name:	3-(2-Aminopropyl)phenol	
Cat. No.:	B1671444	Get Quote

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive protocol for the impurity profiling of **3-(2-Aminopropyl)phenol**, a critical process in drug development and manufacturing to ensure the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can significantly impact the quality, stability, and safety of active pharmaceutical ingredients (APIs).[1][2][3] Regulatory bodies worldwide, including the International Conference on Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[1][4][5] This protocol outlines detailed methodologies for the identification, quantification, and structural elucidation of potential impurities in **3-(2-Aminopropyl)phenol** using modern analytical techniques.

Potential Impurities in 3-(2-Aminopropyl)phenol

Impurities in **3-(2-Aminopropyl)phenol** can originate from various sources, including the synthetic route, degradation of the API, or interaction with packaging materials.[5] They are broadly classified as organic impurities, inorganic impurities, and residual solvents.[5] This protocol focuses on the identification and quantification of organic impurities, which can be process-related (starting materials, by-products, intermediates) or degradation products.



Table 1: Potential Impurities of 3-(2-Aminopropyl)phenol

Impurity Type	Potential Impurity Name	Potential Source
Process-Related	3-Methoxyaniline	Starting Material
Process-Related	1-(3-Methoxyphenyl)propan-2- one	Intermediate
Process-Related	N-(1-(3-hydroxyphenyl)propan- 2-yl)acetamide	By-product
Process-Related	3-(2- (Methylamino)propyl)phenol	By-product
Degradation	3-(1-Hydroxypropan-2- yl)phenol	Oxidation Product
Degradation	Quinone-type species	Oxidation Product
Degradation	Dimeric impurities	Polymerization

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for a thorough impurity profile.[3][6][7] High-Performance Liquid Chromatography (HPLC) is the primary technique for separation and quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) is employed for volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of unknown impurities.[8][9]

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is designed for the separation and quantification of known and unknown impurities in **3-(2-Aminopropyl)phenol**.

Protocol 1: HPLC Method for Impurity Quantification



Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	0-5 min: 5% B; 5-30 min: 5-95% B; 30-35 min: 95% B; 35-36 min: 95-5% B; 36-40 min: 5% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detector	UV at 275 nm
Injection Volume	10 μL
Sample Preparation	Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
System Suitability	- Tailing factor for the main peak should be ≤ 2.0 Theoretical plates for the main peak should be ≥ 2000 %RSD of six replicate injections of the standard solution should be ≤ 2.0%.
Quantification	Impurities can be quantified using an external standard method if reference standards are available. For unknown impurities, the percentage area normalization method can be used for estimation. According to ICH guidelines, impurities present at a level above 0.1% should be identified.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities



GC-MS is a sensitive technique for the detection and identification of volatile and semi-volatile organic impurities.[10]

Protocol 2: GC-MS Method for Volatile Impurities

Parameter	Condition	
Column	DB-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent	
Carrier Gas	Helium at a constant flow of 1.2 mL/min	
Inlet Temperature	250 °C	
Injection Mode	Split (split ratio 20:1)	
Injection Volume	1 μL	
Oven Program	Start at 50 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min	
Transfer Line Temp	280 °C	
Ion Source Temp	230 °C	
MS Quadrupole Temp	150 °C	
Ionization Mode	Electron Ionization (EI) at 70 eV	
Mass Range	40-500 amu	
Sample Preparation	Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of 10 mg/mL.	
Identification	Identification of impurities is based on the comparison of their mass spectra with a reference library (e.g., NIST).	

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation



NMR spectroscopy is an indispensable tool for the unambiguous structural determination of unknown impurities.[8][9][11][12]

Protocol 3: NMR for Structural Elucidation

Experiment	Purpose	
¹H NMR	Provides information on the number and types of protons and their connectivity.	
¹³ C NMR	Provides information on the number and types of carbon atoms.	
DEPT (135, 90)	Differentiates between CH, CH₂, and CH₃ groups.	
COSY	Identifies proton-proton couplings within the same spin system.	
HSQC	Correlates protons with their directly attached carbon atoms.	
HMBC	Identifies long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different fragments of the molecule.	
NOESY/ROESY	Provides information on the spatial proximity of protons, aiding in stereochemical assignments.	
Sample Preparation	Isolate the impurity using preparative HPLC or another suitable technique. Dissolve a sufficient amount (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d ₆ , CD ₃ OD).	
Data Analysis	The collective data from these experiments are pieced together to deduce the complete chemical structure of the impurity.	

Forced Degradation Studies



Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical methods.[13][14]

Protocol 4: Forced Degradation Study

Stress Condition	Methodology
Acid Hydrolysis	Reflux the sample solution (1 mg/mL in 0.1 N HCl) at 80 °C for 2 hours. Neutralize before analysis.
Base Hydrolysis	Reflux the sample solution (1 mg/mL in 0.1 N NaOH) at 80 °C for 2 hours. Neutralize before analysis.
Oxidative Degradation	Treat the sample solution (1 mg/mL) with 3% H_2O_2 at room temperature for 24 hours.
Thermal Degradation	Expose the solid sample to 105 °C for 48 hours.
Photolytic Degradation	Expose the solid sample to UV light (254 nm) and visible light in a photostability chamber.
Analysis	Analyze the stressed samples using the developed HPLC method to observe for any new degradation peaks. The goal is to achieve 5-20% degradation of the active substance.[13]

Data Presentation and Summary

All quantitative data from the impurity profiling studies should be summarized for clear comparison and reporting.

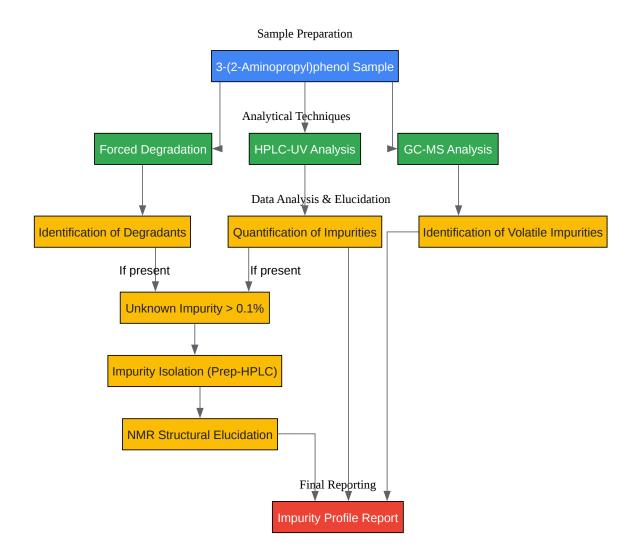
Table 2: Summary of Analytical Methods for Impurity Profiling



Analytical Technique	Purpose	Key Parameters	Acceptance Criteria (Example)
HPLC-UV	Quantification of known and unknown non-volatile impurities.	C18 column, gradient elution, UV detection at 275 nm.	Reporting Threshold: 0.05%, Identification Threshold: 0.10%, Qualification Threshold: 0.15% (as per ICH Q3A).
GC-MS	Identification and quantification of volatile and semivolatile impurities.	DB-5ms column, temperature programming, EI ionization.	Identification based on library match (>80%). Quantification against a qualified standard.
NMR Spectroscopy	Unambiguous structural elucidation of unknown impurities.	¹ H, ¹³ C, DEPT, COSY, HSQC, HMBC.	Consistent and complete assignment of all spectral data to the proposed structure.
Forced Degradation	Identification of potential degradation products and establishment of stability-indicating method.	Acid, base, oxidation, thermal, photolytic stress.	5-20% degradation with mass balance close to 100%.

Visualizations Experimental Workflow



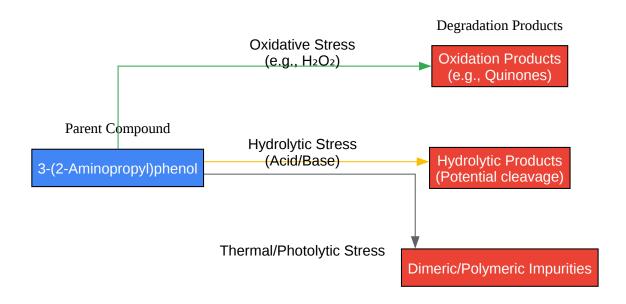


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Caption: Impurity profiling workflow for **3-(2-Aminopropyl)phenol**.



Potential Degradation Pathways



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